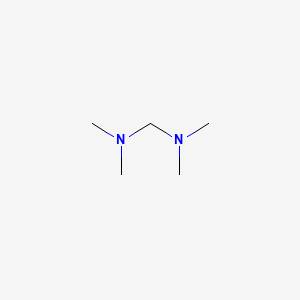
N,N,N',N'-Tetramethylmethanediamine
概要
説明
N,N,N’,N’-Tetramethylmethanediamine is an organic compound with the chemical formula C5H14N2. It is a colorless liquid with a pungent odor and is known for its versatile properties, making it an indispensable compound in organic synthesis and industrial processes .
作用機序
Target of Action
N,N,N’,N’-Tetramethylmethanediamine, also known as N,N,N’,N’-Tetramethyldiaminomethane, is a tertiary amine . Tertiary amines are often used as ligands in organolithium chemistry . .
Mode of Action
As a tertiary amine, N,N,N’,N’-Tetramethylmethanediamine can act as a Lewis base . This means it can donate a pair of electrons to a Lewis acid, such as an organolithium compound . This electron donation can facilitate various chemical reactions.
Biochemical Pathways
It has been used in a procedure for the aminomethylation of terminal acetylenes . This suggests that it may play a role in the synthesis of certain organic compounds.
Result of Action
Its use in the aminomethylation of terminal acetylenes suggests that it may facilitate the synthesis of certain organic compounds .
Action Environment
It is known to be a highly flammable liquid and vapor , suggesting that its storage and use should be carefully controlled to prevent ignition.
準備方法
N,N,N’,N’-Tetramethylmethanediamine can be synthesized through various methods. One common synthetic route involves the reaction of formaldehyde with dimethylamine. The reaction proceeds as follows: [ 2 \text{(CH}_3\text{)}_2\text{NH} + \text{CH}_2\text{O} \rightarrow \text{C}5\text{H}{14}\text{N}_2 + \text{H}_2\text{O} ] This reaction typically occurs under mild conditions and yields N,N,N’,N’-Tetramethylmethanediamine along with water as a byproduct .
化学反応の分析
N,N,N’,N’-Tetramethylmethanediamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N,N’,N’-Tetramethylmethanediamine oxide.
Substitution: It can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other functional groups.
Complexation: It forms stable complexes with alkali metals such as lithium, sodium, and potassium.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
N,N,N’,N’-Tetramethylmethanediamine has a wide range of applications in scientific research:
Chemistry: It is used as a complexing agent in coordination chemistry and as a solvent for high-temperature reactions.
Biology: Its ability to chelate with alkali metals makes it useful in biological studies involving metal ions.
Medicine: It is used in the synthesis of pharmaceuticals and other biologically active compounds.
類似化合物との比較
N,N,N’,N’-Tetramethylmethanediamine can be compared with other similar compounds such as:
- N,N,N’,N’-Tetramethylethylenediamine
- N,N,N’,N’-Tetramethyl-1,6-hexanediamine
- N,N,N’,N’-Tetramethyl-1,3-propanediamine
These compounds share similar properties but differ in their molecular structures and specific applications. For example, N,N,N’,N’-Tetramethylethylenediamine is commonly used as a ligand in coordination chemistry, while N,N,N’,N’-Tetramethyl-1,6-hexanediamine is used in the synthesis of polymers .
特性
IUPAC Name |
N,N,N',N'-tetramethylmethanediamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-6(2)5-7(3)4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIVLIHKENZQHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058761 | |
| Record name | Methanediamine, N,N,N',N'-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tetramethylmethylenediamine appears as a solid or solution. Moderately toxic by ingestion and may irritate skin and eyes. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment., Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | TETRAMETHYLMETHYLENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4614 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N,N,N',N'-Tetramethylmethylenediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17933 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
51-80-9 | |
| Record name | TETRAMETHYLMETHYLENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4614 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bis(dimethylamino)methane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N,N',N'-Tetramethylmethanediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(dimethylamino)methane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166169 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis(dimethylamino)methane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54796 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanediamine, N,N,N',N'-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanediamine, N,N,N',N'-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N',N'-tetramethylmethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.114 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N,N',N'-TETRAMETHYLMETHANEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z870I525KS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of TMMDA?
A1: The molecular formula of TMMDA is C5H14N2, and its molecular weight is 102.18 g/mol .
Q2: Are there any spectroscopic data available for TMMDA?
A2: While specific spectroscopic data isn't detailed in the provided research, general characterization likely involves techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy.
Q3: Is TMMDA soluble in water?
A3: Yes, TMMDA is soluble in water and ether .
Q4: What are the safety precautions for handling TMMDA?
A4: TMMDA is highly flammable and a potent lachrymator. It emits toxic fumes under fire conditions. Handle with gloves in a well-ventilated fume hood. It is incompatible with acids, acid chlorides, strong oxidizing agents, and carbon dioxide .
Q5: What is the primary use of TMMDA in organic synthesis?
A5: TMMDA is primarily used as a precursor for generating N,N-dimethyl(methylene)ammonium salts, which are potent electrophilic aminomethylating agents .
Q6: How is TMMDA used in Mannich reactions?
A6: TMMDA, in combination with chloroiodomethane (CH2ClI), facilitates Mannich dimethylaminomethylation of carbonyl compounds via enol trimethylsilyl ethers in DMSO . This method offers a convenient route to the Eschenmoser's salt (Me2N+=CH2, I-) .
Q7: Can TMMDA be used for aminomethylation of other substrates?
A7: Yes, TMMDA is effective for aminomethylation of various substrates, including acetylenes and thiols , leading to the formation of aminoacetylenes and aminosulfides, respectively.
Q8: Describe the role of TMMDA in synthesizing imidazolidines.
A8: TMMDA participates in a visible-light-induced formal [3+2] cycloaddition with aromatic imines. This reaction provides a synthetic route to imidazolidines .
Q9: How is TMMDA employed in the synthesis of 4-Alkyl- and 4-Aryl-1-methyl-2-pyrrolidinones?
A9: TMMDA undergoes a visible-light-induced formal [3+2] cycloaddition with α, β-unsaturated imides or amides, leading to the formation of 4-Alkyl- and 4-Aryl-1-methyl-2-pyrrolidinones .
Q10: Has TMMDA been studied using computational chemistry methods?
A10: While the provided articles don't delve into detailed computational studies on TMMDA itself, its application in studying lithium ion affinity in 1,3-diaza systems utilizes density functional theory (DFT) calculations . This research explores the impact of TMMDA's structure on its interactions with lithium ions.
Q11: Does modifying the structure of TMMDA impact its reactivity?
A11: Although specific SAR studies are not detailed in the provided research, it's logical to infer that structural modifications, such as changing the substituents on the nitrogen atoms or altering the carbon chain length, could influence TMMDA's reactivity and its ability to form the reactive iminium ion intermediate.
Q12: How stable is TMMDA under different storage conditions?
A12: While the provided research doesn't specify exact stability data, TMMDA is known to be hygroscopic and should be stored under anhydrous conditions to maintain its reactivity.
Q13: What analytical methods are used to characterize and quantify TMMDA?
A14: Common analytical techniques for characterizing TMMDA likely include Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification, as seen in its use for studying dimethylamine oxidation . NMR spectroscopy would be valuable for structural analysis.
Q14: Are there any alternative reagents to TMMDA for aminomethylation reactions?
A14: Yes, alternative reagents for aminomethylation include Eschenmoser's salt and other formaldehyde-derived aminals. The choice of reagent often depends on the specific substrate and reaction conditions.
Q15: What resources are available for researchers working with TMMDA?
A15: Researchers can access various resources, including chemical suppliers for obtaining TMMDA, research databases like SciFinder and Reaxys for exploring its reactions and properties, and analytical service providers for characterizing synthesized compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-Methoxyphenyl)-1-[2-(2-methoxyphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole](/img/structure/B1346829.png)






![3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid](/img/structure/B1346841.png)





